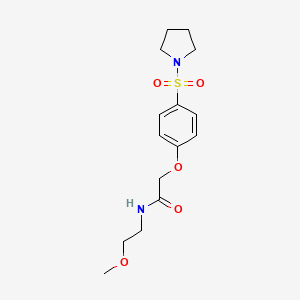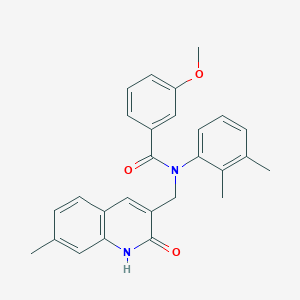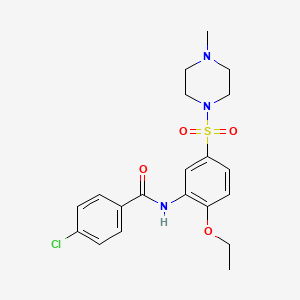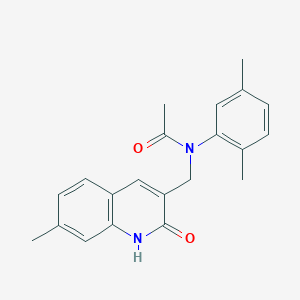
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQA is a quinoline derivative that has been synthesized through various methods, and research has shown that it has a wide range of biochemical and physiological effects.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide is not fully understood, but research has shown that it interacts with various cellular pathways. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and inhibit the Akt/mTOR and NF-κB pathways. Additionally, this compound has been shown to have neuroprotective properties, with studies demonstrating its ability to protect against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide has several advantages for lab experiments, including its high purity and well-characterized chemical structure. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for research involving N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, research is needed to explore its potential as a neuroprotective agent and to investigate its effects on other cellular pathways. Overall, this compound has great potential as a tool for scientific research and as a therapeutic agent for various diseases.
Synthesis Methods
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide can be synthesized through various methods, including the reaction of 2-hydroxy-7-methylquinoline with 2,5-dimethylbenzoyl chloride and subsequent reaction with ethyl acetate. Another method involves the reaction of 2-hydroxy-7-methylquinoline with 2,5-dimethylbenzylamine and subsequent reaction with acetic anhydride. Both methods have been shown to yield this compound with high purity.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-6-8-17-11-18(21(25)22-19(17)9-13)12-23(16(4)24)20-10-14(2)5-7-15(20)3/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUMGWAZMSGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


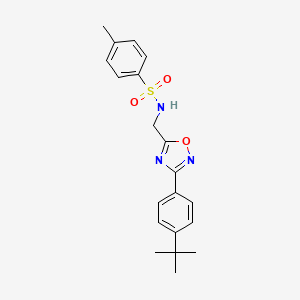

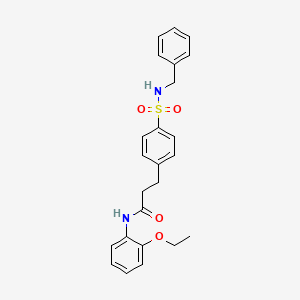

![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
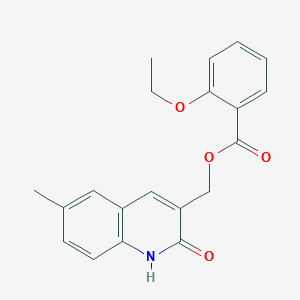
![1,3-dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzene-1,3-dicarboxylate](/img/structure/B7700581.png)
